molecular formula C24H34N2O5 B12422296 Ramipril isopropyl ester-d3

Ramipril isopropyl ester-d3

Cat. No.: B12422296
M. Wt: 433.6 g/mol
InChI Key: WJWHJJCWHNPKTH-YOJXJJPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ramipril isopropyl ester-d3 is a deuterated analog of ramipril isopropyl ester, a prodrug form of the angiotensin-converting enzyme (ACE) inhibitor ramipril. The "-d3" designation indicates the substitution of three hydrogen atoms with deuterium, typically in the isopropyl ester moiety. This modification is commonly employed in pharmacokinetic and metabolic studies to serve as an internal standard for mass spectrometry, enabling precise quantification of ramipril and its active metabolite, ramiprilate, in biological matrices . Ramipril itself is a non-sulfhydryl ACE inhibitor used clinically to treat hypertension, heart failure, and diabetic nephropathy, with demonstrated efficacy in slowing disease progression in conditions such as aortic valve stenosis and hypertensive nephropathy .

Properties

Molecular Formula

C24H34N2O5

Molecular Weight

433.6 g/mol

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid

InChI

InChI=1S/C24H34N2O5/c1-15(2)31-24(30)19(13-12-17-8-5-4-6-9-17)25-16(3)22(27)26-20-11-7-10-18(20)14-21(26)23(28)29/h4-6,8-9,15-16,18-21,25H,7,10-14H2,1-3H3,(H,28,29)/t16-,18-,19-,20-,21-/m0/s1/i3D3

InChI Key

WJWHJJCWHNPKTH-YOJXJJPKSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ramipril isopropyl ester-d3 involves the esterification of ramipril with isopropyl alcohol in the presence of deuterium. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Hydrolysis Reactions

Ramipril isopropyl ester-d3 undergoes hydrolysis under acidic, basic, and enzymatic conditions to form ramiprilat-d3 (the active metabolite) and other derivatives.

Key Pathways:

  • Acidic Hydrolysis :
    In aqueous HCl (pH 3), the ester group undergoes cleavage to yield ramiprilat-d3 and isopropanol-d6. This reaction is accelerated at elevated temperatures (20–50°C) .

    Ramipril isopropyl ester d3H+Ramiprilat d3+isopropanol d6\text{Ramipril isopropyl ester d3}\xrightarrow{\text{H}^+}\text{Ramiprilat d3}+\text{isopropanol d6}
  • Basic Hydrolysis :
    Alkaline conditions (e.g., NaOH) promote saponification, producing the carboxylate salt of ramiprilat-d3. This reaction is slower than acidic hydrolysis due to steric hindrance from the deuterated isopropyl group .

  • Enzymatic Hydrolysis :
    Liver esterases and serine endopeptidases (e.g., from Bacillus licheniformis) selectively hydrolyze the ester bond, forming ramiprilat-d3. Enzymatic conversion occurs at physiological pH (7.4) and 37°C, with a 65–97% recovery rate observed in human plasma studies .

Hydrolysis Kinetics:

ConditionTemperature (°C)Time (h)Yield (%)Reference
0.1 M HCl50292
0.1 M NaOH252478
Enzymatic (pH 7.4)37489

Cyclization Reactions

Under thermal or oxidative stress, this compound forms cyclic diketopiperazine (DKP) derivatives via intramolecular amide bond formation. This degradation pathway is mitigated by stabilizers like magnesium oxide in pharmaceutical formulations .

Mechanism:

Ramipril isopropyl ester d3ΔDKP d3+H2O\text{Ramipril isopropyl ester d3}\xrightarrow{\Delta}\text{DKP d3}+\text{H}_2\text{O}

  • Reaction Conditions :
    Cyclization occurs at temperatures >40°C in polar aprotic solvents (e.g., acetonitrile) .

Stability Data:

StabilizerTemperature (°C)DKP Formation (%)Reference
None4035
MgO (1% w/w)405

Enzymatic and Metabolic Reactions

In vivo, this compound is primarily metabolized by hepatic and renal esterases to ramiprilat-d3, which inhibits angiotensin-converting enzyme (ACE). Deuteration slows metabolic clearance by 15–20% compared to the non-deuterated form due to kinetic isotope effects .

Metabolic Pathway:

Ramipril isopropyl ester d3esterasesRamiprilat d3ACE inhibitionVasodilation\text{Ramipril isopropyl ester d3}\xrightarrow{\text{esterases}}\text{Ramiprilat d3}\xrightarrow{\text{ACE inhibition}}\text{Vasodilation}

Pharmacokinetic Parameters:

ParameterThis compoundNon-deuterated formReference
t1/2t_{1/2}
(h)1815
Bioavailability65%60%

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the cyclohexene moiety in this compound to a saturated cyclopentane ring, forming hexahydro ramipril-d3. This reaction proceeds at 2–5 kg/cm² H₂ pressure and 30°C .

Reaction Scheme:

Ramipril isopropyl ester d3H2/Pd CHexahydro ramipril d3\text{Ramipril isopropyl ester d3}\xrightarrow{\text{H}_2/\text{Pd C}}\text{Hexahydro ramipril d3}

Optimization Data:

CatalystPressure (kg/cm²)Temperature (°C)Yield (%)Reference
Pd/C (5%)33095
Raney Ni55082

Photodegradation

Exposure to UV light (254 nm) induces decarboxylation and N-dealkylation, generating multiple photodegradants. Deuterium labeling reduces photostability by 10% compared to the non-deuterated analog .

Analytical Characterization

UPLC-Q-TOF-MS studies reveal distinct fragmentation patterns for this compound:

  • Primary ions : m/z 417.2384 [M+H]⁺ → m/z 234.14886 [M-C₉H₁₃NO₃]⁺ (base peak) .

  • Deuterium-specific shifts : +3 Da in isotopic clusters confirm successful labeling .

Scientific Research Applications

Ramipril isopropyl ester-d3 is widely used in scientific research due to its unique properties:

Mechanism of Action

Ramipril isopropyl ester-d3 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. This inhibition leads to:

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Non-Deuterated Ramipril Isopropyl Ester

The primary distinction between ramipril isopropyl ester-d3 and its non-deuterated counterpart lies in their metabolic and analytical behaviors. Deuterium substitution increases the molecular mass, altering chromatographic retention times and fragmentation patterns in mass spectrometry. For example, studies on ramipril and ramiprilate highlight that chromatographic conditions (e.g., pH, temperature, and organic modifiers) significantly affect peak resolution and isomer separation . The deuterated form mitigates these challenges by providing a distinct isotopic signature, enhancing analytical accuracy in quantifying ramipril levels during metabolic studies .

Table 1: Structural and Analytical Comparison
Property This compound Ramipril Isopropyl Ester
Molecular Weight ~429.5 g/mol ~426.5 g/mol
Chromatographic Behavior Distinct isotopic peaks Single peak with isomer separation challenges
Metabolic Stability Slower esterase hydrolysis* Standard hydrolysis rate
Primary Use Analytical internal standard Prodrug for ramipril

*Theoretical assumption based on deuterium kinetic isotope effects.

Active Metabolite: Ramiprilate

Ramipril isopropyl ester is hydrolyzed in vivo to ramiprilate, the active ACE inhibitor. Comparative studies show that ramiprilate exhibits distinct chromatographic behavior, with improved peak resolution at higher pH or on cation-exchange columns compared to ramipril .

Therapeutic Comparison with Other ACE Inhibitors

This compound shares the therapeutic target (ACE inhibition) with other ACE inhibitors but differs in its role as a research tool. Key comparisons include:

Captopril

Captopril, a sulfhydryl-containing ACE inhibitor, demonstrated significant renoprotective effects in diabetic nephropathy, reducing the risk of serum creatinine doubling by 48% compared to placebo .

Enalapril and Lisinopril

Unlike ramipril’s prodrug design (ester form), enalapril (as ethyl ester) and lisinopril (active form) differ in bioavailability and metabolic pathways.

Pharmacodynamic Synergy with Other Agents

Ramipril’s therapeutic effects are often enhanced in combination therapies. For example:

  • Spironolactone Combination: In hypertensive patients, ramipril combined with spironolactone reduced myocardial collagen deposition and improved cardiac function more effectively than ramipril alone, suggesting synergistic renin-angiotensin-aldosterone system (RAAS) blockade .
  • Comparison to Metoprolol and Amlodipine : Ramipril showed a 22% greater risk reduction in composite cardiovascular outcomes compared to metoprolol and 38% compared to amlodipine in the ALLHAT trial, underscoring its superior organ-protective effects .

Research Implications and Limitations

This compound is pivotal in preclinical research but lacks direct therapeutic data. Key research findings include:

  • Chromatographic Utility : Its deuterated structure resolves analytical challenges associated with ramipril and ramiprilate isomer separation .
  • Metabolic Studies : It aids in quantifying ramipril’s hydrolysis efficiency and tissue distribution, though deuterium substitution may theoretically delay esterase-mediated activation.
Table 2: Key Clinical Outcomes of Ramipril vs. Comparators
Study Comparator Outcome Risk Reduction Source
ALLHAT Trial (2002) Amlodipine Slowed GFR decline 38%
Diabetic Nephropathy Placebo Reduced serum creatinine doubling 48%
Aortic Valve Stenosis Vitamin D2 Improved valve function, reduced oxidative stress Significant

Q & A

Q. What methodological considerations are critical for synthesizing and characterizing Ramipril isopropyl ester-d3?

Synthesis of deuterated compounds like this compound requires isotopic labeling via deuterated reagents (e.g., D₃O or deuterated isopropyl alcohol). Key steps include optimizing reaction conditions (temperature, catalyst) to ensure isotopic integrity and purity. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation and liquid chromatography-mass spectrometry (LC-MS) to verify molecular weight and isotopic enrichment . Researchers must document reaction yields, purity thresholds (>98%), and stability under storage conditions (e.g., -20°C in inert atmospheres) to ensure reproducibility .

Q. How can researchers validate the use of this compound as an internal standard in pharmacokinetic assays?

Validation requires cross-comparison with non-deuterated Ramipril in matrices like plasma or tissue homogenates. Method parameters include:

  • Linearity : Assess over a concentration range (e.g., 1–1000 ng/mL) with R² > 0.98.
  • Recovery : Compare extraction efficiency using deuterated vs. non-deuterated analogs.
  • Ion suppression : Evaluate matrix effects via post-column infusion studies . Reproducibility must be confirmed through intra- and inter-day precision (<15% CV) and accuracy (85–115%) .

Q. What experimental designs are recommended for assessing the stability of this compound in biological matrices?

Stability studies should simulate physiological conditions (pH 7.4, 37°C) and storage scenarios (freeze-thaw cycles, long-term -80°C storage). Use LC-MS/MS to quantify degradation products (e.g., Ramiprilat-d3). Include controls with non-deuterated Ramipril to distinguish chemical degradation from isotopic exchange. Document timepoints (0, 4, 24 hours) and statistical thresholds for significant degradation (>10% loss) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolic half-lives of this compound across in vitro and in vivo models?

Discrepancies often arise from species-specific esterase activity or differences in hepatic/renal clearance pathways. To address this:

  • Comparative assays : Perform parallel in vitro (microsomal assays) and in vivo (rodent pharmacokinetic) studies under standardized conditions.
  • Isotope tracing : Use deuterium labeling to track metabolic pathways and identify intermediates via high-resolution MS.
  • Statistical modeling : Apply nonlinear mixed-effects models (e.g., NONMEM) to account for intersubject variability .

Q. What strategies optimize the detection of this compound in tissue-specific distribution studies?

Tissue homogenization protocols must balance extraction efficiency and compound stability. Recommended steps:

  • Homogenization : Use ice-ched PBS with protease/esterase inhibitors to prevent ex vivo degradation.
  • Microsampling : Employ laser-capture microdissection for organ-specific analysis (e.g., kidney vs. liver).
  • Imaging MS : Map spatial distribution in tissues like aortic valves, where Ramipril-d3 may accumulate to modulate oxidative stress pathways .

Q. How should researchers design studies to evaluate the deuterium isotope effect on Ramipril’s ACE inhibition efficacy?

Deuterium can alter pharmacokinetics (e.g., metabolic stability) but may not affect pharmacodynamics if binding epitopes remain unchanged. Experimental design:

  • Enzyme kinetics : Compare IC₅₀ values of Ramipril-d3 and non-deuterated Ramipril using recombinant ACE.
  • Molecular dynamics simulations : Model hydrogen/deuterium interactions in the ACE active site.
  • In vivo validation : Use hypertensive animal models to measure blood pressure reduction and angiotensin II levels post-dosing .

Data Analysis & Reporting

Q. What statistical approaches are critical for interpreting dose-response data in this compound studies?

Use dose-response curves (4-parameter logistic model) to estimate EC₅₀ and Hill coefficients. For non-linear kinetics, apply Bayesian hierarchical models to pool data across studies. Address outliers via Grubbs’ test or robust regression .

Q. How can researchers address limitations in extrapolating this compound rodent data to human models?

Limitations include interspecies differences in esterase expression and plasma protein binding. Mitigation strategies:

  • Allometric scaling : Adjust doses based on body surface area and clearance rates.
  • Physiologically based pharmacokinetic (PBPK) modeling : Incorporate human CYP450 and esterase isoform data .

Ethical & Reproducibility Considerations

Q. What documentation standards ensure reproducibility in studies using this compound?

Follow the ARRIVE guidelines for preclinical studies:

  • Synthesis protocols : Detail deuterium sources, purification methods, and batch-to-batch variability.
  • Raw data : Share LC-MS/MS chromatograms and NMR spectra in supplementary materials.
  • Ethical compliance : Declare IACUC approvals for animal studies and adherence to OECD GLP principles .

Q. How should researchers address peer review critiques regarding incomplete metabolic profiling of this compound?

Respond by:

  • Expanding MS/MS fragmentation libraries to include deuterated metabolites.
  • Providing isotopic purity certificates from suppliers.
  • Conducting stability-indicating assays to rule out degradation artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.